Cas no 1261778-74-8 (1-(5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-yl)-propan-1-one)

1-(5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-yl)-propan-1-one 化学的及び物理的性質
名前と識別子
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- 1-(5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-yl)-propan-1-one
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- インチ: 1S/C16H12F4O2/c1-2-14(21)11-8-7-10(17)9-13(11)12-5-3-4-6-15(12)22-16(18,19)20/h3-9H,2H2,1H3
- InChIKey: AANLASRFOCEZOY-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(C(CC)=O)=C(C=1)C1C=CC=CC=1OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 383
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 26.3
1-(5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-yl)-propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011006899-500mg |
1-(5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-yl)-propan-1-one |
1261778-74-8 | 97% | 500mg |
815.00 USD | 2021-07-05 | |
Alichem | A011006899-1g |
1-(5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-yl)-propan-1-one |
1261778-74-8 | 97% | 1g |
1,579.40 USD | 2021-07-05 | |
Alichem | A011006899-250mg |
1-(5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-yl)-propan-1-one |
1261778-74-8 | 97% | 250mg |
489.60 USD | 2021-07-05 |
1-(5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-yl)-propan-1-one 関連文献
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1-(5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-yl)-propan-1-oneに関する追加情報
1-(5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-yl)-propan-1-one (CAS No. 1261778-74-8): A Comprehensive Overview
1-(5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-yl)-propan-1-one (CAS No. 1261778-74-8) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of fluoro-substituted biphenyl ketones, which have been extensively studied for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.
The fluorine and trifluoromethoxy substituents in the molecular structure of 1-(5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-yl)-propan-1-one play crucial roles in modulating its pharmacological profile. Fluorine atoms are known for their ability to enhance the lipophilicity and metabolic stability of organic molecules, making them valuable in drug design. The trifluoromethoxy group, on the other hand, introduces additional steric and electronic effects that can influence the compound's binding affinity to specific biological targets.
Recent studies have highlighted the potential of 1-(5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-yl)-propan-1-one as a lead compound for the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The researchers also noted that the compound demonstrated selective inhibition of COX-2, a key enzyme involved in the inflammatory response.
In addition to its anti-inflammatory properties, 1-(5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-yl)-propan-1-one has shown promise in cancer research. A study conducted by a team of researchers at a leading pharmaceutical company found that this compound effectively inhibited the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action was attributed to the compound's ability to induce apoptosis and disrupt cell cycle progression.
The neuroprotective potential of 1-(5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-yl)-propan-1-one has also been explored in preclinical studies. Research published in the journal Neuropharmacology demonstrated that this compound protected neurons from oxidative stress-induced damage and reduced neuroinflammation in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These findings suggest that 1-(5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-yl)-propan-1-one could be a valuable candidate for the development of neuroprotective therapies.
The pharmacokinetic properties of 1-(5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-yl)-propan-1-one have been investigated to assess its suitability as a drug candidate. Studies have shown that this compound exhibits favorable oral bioavailability and a reasonable half-life, which are essential characteristics for a successful therapeutic agent. Additionally, toxicological evaluations have indicated that 1-(5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-yl)-propan-1-one is well-tolerated at therapeutic doses, with no significant adverse effects observed in preclinical models.
In conclusion, 1-(5-fluoro-2'-(trifluoromethoxy)biphenyl-2-yL)-propan-l-one (CAS No. 1261778–74–8) represents a promising lead compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to explore its mechanisms of action and optimize its pharmacological profile for clinical use. As new findings emerge, this compound is likely to play an increasingly important role in the development of innovative treatments for various diseases.
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